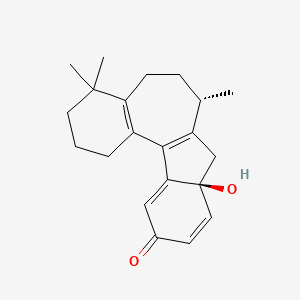

Frondosin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Frondosin C is a natural product found in Dysidea frondosa with data available.

科学的研究の応用

Biological Activities

Frondosin C exhibits several biological activities that make it a compound of interest in therapeutic research:

- Interleukin-8 Antagonism : this compound has been identified as an antagonist of interleukin-8 (IL-8), a cytokine involved in inflammatory responses and tumor progression. By inhibiting IL-8, this compound may have potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis, as well as various cancers, particularly lung cancer .

- Protein Kinase C Inhibition : This compound also acts as an inhibitor of protein kinase C (PKC), an enzyme implicated in cell growth and differentiation. PKC has been associated with cancer progression; thus, this compound's ability to inhibit PKC suggests its potential as an anti-cancer therapeutic .

- Antiviral Activity : Recent studies indicate that IL-8 inhibitors like this compound could also serve as antiviral agents against HIV-1 by disrupting the replication process of the virus in immune cells .

Case Studies

Several case studies illustrate the potential applications and implications of this compound in medicinal chemistry:

- Anti-inflammatory Effects : A study highlighted the role of this compound in inhibiting IL-8 activity, suggesting its use in treating conditions characterized by chronic inflammation. The findings support further investigation into its efficacy in clinical settings for diseases such as asthma and chronic obstructive pulmonary disease .

- Cancer Research : Research has shown that compounds like this compound can inhibit tumorigenesis by blocking IL-8 signaling pathways. This positions it as a candidate for developing novel cancer therapies aimed at reducing tumor growth and metastasis .

- Antiviral Development : The exploration of this compound's antiviral properties against HIV-1 presents a promising avenue for future research, particularly in developing new treatments for viral infections that involve immune modulation .

化学反応の分析

Core Ring System Construction via Tandem Cyclization-Claisen Rearrangement

The bicyclic core of Frondosin C is synthesized through a microwave-assisted oxyanionic 5-exo-dig cyclization-Claisen rearrangement sequence (Scheme 1). This one-pot method enables efficient assembly of the cycloheptanoid framework .

Reaction Steps and Conditions

| Step | Reactant | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Tertiary alcohol 1 | 10 mol-% MeLi, microwave irradiation (210°C) | Ketone 2 (diastereomers) | 80% (2.7:1 dr) |

| 2 | Ketone 2 | DDQ, DCM, 0°C | Diene-functionalized intermediate 3 | 89% |

| 3 | Intermediate 3 | NaBH₄, MeOH, 0°C | Alcohol derivative | 97% |

| 4 | Alcohol derivative | MsCl, TEA → TsNHNH₂, TEA | Triflated intermediate | 70% (2 steps) |

| 5 | Intermediate 4 | TBAF, THF | Deprotected intermediate | 96% |

| 6 | Final intermediate | BTIB, MeCN/H₂O, 0°C | (±)-Frondosin C and 8-epi-frondosin C | Separated via chromatography |

This sequence highlights the strategic use of microwave acceleration to enhance reaction kinetics and selectivity .

Oxidation and Isomerization

-

DDQ Oxidation : Introduces a conjugated diene in the B-ring, critical for subsequent stereochemical control .

-

Hypervalent Iodine Oxidation : Employed for final aromatization, yielding this compound and its epimer. The use of bis(trifluoroacetoxy)iodobenzene (BTIB) ensures efficient oxidative coupling .

Diastereomer Separation

The cyclization step produces a 2.7:1 mixture of diastereomers , resolved via standard column chromatography. This ratio is attributed to steric and electronic effects during the Claisen rearrangement .

Challenges and Side Reactions

-

Regioisomeric Impurities : Similar to Frondosin B syntheses, gem-dimethylation steps risk regioisomer formation (e.g., 6 in Scheme 1b of Frondosin B) . While not explicitly reported for this compound, analogous side reactions necessitate rigorous analytical monitoring.

-

Double Bond Isomerization : Resistance of the C5–C6 double bond to isomerization under standard conditions complicates intermediate functionalization. Indirect methods like Saegusa oxidation are required to address this .

Comparative Analysis with Related Frondosins

This compound shares synthetic strategies with Frondosin B and D, particularly in cyclization-Claisen rearrangement sequences. Key distinctions include:

-

Frondosin B : Requires Lewis acid-induced cyclization (e.g., BF₃·OEt₂) for tetracyclic scaffold assembly .

-

Frondosin D : Explores alternate retrosynthetic pathways (A-D-B-C vs. D-C-B-A) to assemble the seven-membered ring .

Analytical Techniques

-

MRR Spectroscopy : Used in related Frondosin syntheses to detect regioisomeric impurities in crude mixtures, achieving quantification without chromatography .

-

Chromatography : Essential for separating (±)-Frondosin C from 8-epi-frondosin C due to their structural similarity .

This synthesis underscores the versatility of tandem cyclization-Claisen rearrangements in constructing complex meroterpenoid frameworks. Future efforts may focus on enantioselective routes and bioactivity-driven derivatization.

特性

分子式 |

C21H26O2 |

|---|---|

分子量 |

310.4 g/mol |

IUPAC名 |

(10S,13S)-13-hydroxy-6,6,10-trimethyltetracyclo[9.7.0.02,7.013,18]octadeca-1(11),2(7),14,17-tetraen-16-one |

InChI |

InChI=1S/C21H26O2/c1-13-6-7-17-15(5-4-9-20(17,2)3)19-16(13)12-21(23)10-8-14(22)11-18(19)21/h8,10-11,13,23H,4-7,9,12H2,1-3H3/t13-,21+/m0/s1 |

InChIキー |

GJURQIFLIZOXFV-YEJXKQKISA-N |

異性体SMILES |

C[C@H]1CCC2=C(CCCC2(C)C)C3=C1C[C@]4(C3=CC(=O)C=C4)O |

正規SMILES |

CC1CCC2=C(CCCC2(C)C)C3=C1CC4(C3=CC(=O)C=C4)O |

同義語 |

frondosin C |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。